molecular formula C12H14N2O2 B8407773 5-Cyano-3-methyl-pyridine-2-carboxylic acid tert-butyl ester

5-Cyano-3-methyl-pyridine-2-carboxylic acid tert-butyl ester

Cat. No. B8407773
M. Wt: 218.25 g/mol
InChI Key: NLGIWIXDQNXLGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08338413B1

Procedure details

To the stirred solution of 5-cyano-3-methylpyridine-2-carboxylic acid tert-butyl ester (20.7 g, 94.9 mmol) in toluene (200 mL) was added H2O (3.4 mL) at ambient temperature. The mixture was then cooled to 0˜5° C. with stirring, at this point, TFA (200 mL) was added to the mixture slowly while maintaining the reaction temperature at 25˜35° C. The reaction mixture was then heated at 33° C. with stirring. After 60 min, to the reaction mixture was added toluene and the mixture was concentrated in vacuo to ˜¼ of the original volume to remove TFA by azeotropic distillation with toluene. To the concentrated mixture was added toluene and the mixture was evaporated in vacuo to ˜¼ of the original volume. The same evaporation manipulation was repeated once and the precipitated product was collected by filtration. The filter cake was washed with toluene and dried in vacuum oven at 50° C. for 8 h to give the title compound as a pale yellow crystalline solid: ESIMS: 163; [(M+H)+]; 1H NMR (400 MHz, DMSO-d6): δ 8.90 (s, 1H), 8.35 (s, 1H), 2.46 (s, 3H).
Quantity
20.7 g
Type
reactant
Reaction Step One
Name
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:5][C:6]([C:8]1[C:13]([CH3:14])=[CH:12][C:11]([C:15]#[N:16])=[CH:10][N:9]=1)=[O:7])(C)(C)C.O.C(O)(C(F)(F)F)=O>C1(C)C=CC=CC=1>[C:15]([C:11]1[CH:12]=[C:13]([CH3:14])[C:8]([C:6]([OH:7])=[O:5])=[N:9][CH:10]=1)#[N:16]

Inputs

Step One
Name
Quantity
20.7 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C1=NC=C(C=C1C)C#N
Name
Quantity
3.4 mL
Type
reactant
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
33 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 0˜5° C.
ADDITION
Type
ADDITION
Details
was added to the mixture slowly
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature at 25˜35° C
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove TFA
DISTILLATION
Type
DISTILLATION
Details
by azeotropic distillation with toluene
ADDITION
Type
ADDITION
Details
To the concentrated mixture was added toluene
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
the precipitated product was collected by filtration
WASH
Type
WASH
Details
The filter cake was washed with toluene
CUSTOM
Type
CUSTOM
Details
dried in vacuum oven at 50° C. for 8 h
Duration
8 h

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
C(#N)C=1C=C(C(=NC1)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.